![molecular formula C20H13N B1599436 6H-Dibenzo[b,h]carbazole CAS No. 242-50-2](/img/structure/B1599436.png)
6H-Dibenzo[b,h]carbazole
Overview
Description
6H-Dibenzo[b,h]carbazole is an aromatic heterocyclic compound with the molecular formula C20H13N It consists of a carbazole core with two benzene rings fused on either side
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Dibenzo[b,h]carbazole typically involves a multi-step process. One practical method includes the Pd-catalyzed intramolecular amination of 3-amino-3’-bromo-2,2’-binaphthyl . This reaction is carried out under specific conditions to ensure the formation of the desired carbazole scaffold.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of palladium catalysts and controlled reaction environments are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 6H-Dibenzo[b,h]carbazole undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, usually facilitated by reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydrocarbon derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
DBCs are utilized as building blocks in the synthesis of more complex organic molecules and polymers. They serve as precursors for various functionalized derivatives, which can be tailored for specific applications in pharmaceuticals and materials science.
Synthetic Routes
The synthesis of DBC typically involves palladium-catalyzed reactions. For instance, a common method is the intramolecular amination of 3-amino-3’-bromo-2,2’-binaphthyl . This method allows for the efficient formation of the DBC scaffold, which can then be further modified.
Biological Applications
DNA Intercalation and Anticancer Activity
One significant area of research involves the compound's ability to intercalate into DNA. This property disrupts normal DNA function, leading to potential anticancer effects. Studies have indicated that DBC derivatives exhibit cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents .
Antiviral Activity
Recent studies have explored DBC derivatives as inhibitors of viral replication, particularly in the context of SARS-CoV-2. These compounds were shown to inhibit viral enzymes, demonstrating promising antiviral activity through both in vitro assays and molecular modeling techniques .
Material Science Applications
Organic Semiconductors
DBCs are also significant in the development of organic semiconductors and optoelectronic devices due to their excellent electronic properties. They are incorporated into light-emitting diodes (LEDs) and photovoltaic devices, where they contribute to improved efficiency and stability .
Charge Transport Materials
The unique electronic structure of DBC makes it suitable for use as a charge transport material in organic light-emitting diodes (OLEDs). Research has shown that modifications to the DBC structure can enhance its performance in these applications by optimizing charge mobility and luminescence properties .
Case Studies
Mechanism of Action
The mechanism of action of 6H-Dibenzo[b,h]carbazole involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the normal function of the genetic material and leading to potential anticancer effects . Additionally, it can inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Carbazole: An aromatic heterocyclic compound with a similar structure but lacking the additional benzene rings.
7H-Dibenzo[c,g]carbazole: Another derivative with a different arrangement of the benzene rings.
Uniqueness: 6H-Dibenzo[b,h]carbazole is unique due to its specific structural arrangement, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics .
Biological Activity
6H-Dibenzo[b,h]carbazole (DBC) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. This article aims to summarize the current understanding of its biological activity, including antitumor, antimicrobial, and other therapeutic potentials, supported by relevant research findings and data.
Chemical Structure and Properties
This compound consists of two fused benzene rings and a carbazole moiety, contributing to its unique electronic properties. Recent studies have characterized its structure using X-ray analysis, revealing that the naphthalene wings of the compound are slightly bent, which may influence its biological interactions and properties .
Antitumor Activity
Research has demonstrated that derivatives of DBC exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : Compounds derived from DBC have been shown to induce cell cycle arrest and apoptosis in cancer cells. A study highlighted that specific N-substituted derivatives displayed IC50 values ranging from 0.51 to 2.48 μM against human tumor cell lines such as HL-60 and MCF-7 .
- Structure-Activity Relationship (SAR) : The antitumor activity is influenced by substituents on the DBC structure. For example, the presence of a 5,6-dimethyl-benzimidazole ring significantly enhances cytotoxicity, particularly when combined with specific alkyl chain lengths .
Table 1: Antitumor Activity of DBC Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
61 | HL-60 | 0.51 | Induces apoptosis |
62 | MCF-7 | 2.48 | Cell cycle arrest |
63 | SMMC-7721 | 3.12 | Apoptosis induction |
Antimicrobial Activity
In addition to its anticancer properties, DBC and its derivatives exhibit notable antimicrobial effects. Studies have reported:
- Antibacterial Activity : Compounds derived from DBC have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated over 60% inhibition of Staphylococcus aureus growth at concentrations as low as 32 µg/mL .
- Fungal Inhibition : Additionally, DBC derivatives have been tested against fungi such as Candida albicans, showing significant antifungal activity at higher concentrations .
Table 2: Antimicrobial Activity of DBC Derivatives
Compound | Microorganism | MIC (µg/mL) | Inhibition (%) |
---|---|---|---|
A | Staphylococcus aureus | 32 | >60 |
B | E. coli | 64 | >40 |
C | Candida albicans | 64 | >60 |
Other Biological Activities
Beyond antitumor and antimicrobial effects, DBC has been explored for various other therapeutic potentials:
- Neuroprotective Effects : Certain carbazole derivatives have shown promise in neuroprotection, indicating potential applications in treating neurodegenerative diseases .
- Anti-inflammatory Properties : Research suggests that some derivatives possess anti-inflammatory activities, which could be beneficial in managing chronic inflammatory conditions .
Case Studies and Research Findings
Several studies have focused on synthesizing new derivatives of DBC to enhance its biological activity:
- Synthesis and Characterization : A study synthesized various N-substituted carbazole derivatives and evaluated their biological activities, confirming their potential as effective anticancer agents with minimal toxicity to normal cells .
- In Vivo Studies : While most studies focus on in vitro analyses, there is a growing interest in evaluating the in vivo efficacy of these compounds to better understand their therapeutic potential.
Properties
IUPAC Name |
12-azapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N/c1-3-7-15-11-19-17(9-13(15)5-1)18-10-14-6-2-4-8-16(14)12-20(18)21-19/h1-12,21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYJRLCUBVCRPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC5=CC=CC=C5C=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178895 | |
Record name | 6H-Dibenzo(b,h)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
242-50-2 | |
Record name | 6H-Dibenzo(b,h)carbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000242502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6H-Dibenzo(b,h)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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